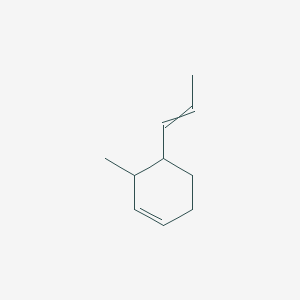
3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Limonene can be synthesized through the cyclization of geranyl pyrophosphate, a natural precursor in the biosynthesis of terpenes . The reaction typically involves the use of acid catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrially, limonene is primarily extracted from citrus fruit peels through steam distillation or cold-press extraction methods. The peels are subjected to mechanical pressing or steam to release the essential oils, which are then collected and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Limonene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.
Reduction: Hydrogenation of limonene yields p-menthane.
Substitution: Halogenation reactions can introduce halogen atoms into the limonene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carveol, carvone, limonene oxide.
p-Menthane.Substitution: Halogenated limonene derivatives.
Wissenschaftliche Forschungsanwendungen
Limonene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material for the synthesis of various compounds.
Biology: Studied for its potential anti-cancer properties and its ability to modulate enzyme activity.
Medicine: Investigated for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cleaning agents, solvents, and as a natural insect repellent.
Wirkmechanismus
Limonene exerts its effects through various molecular targets and pathways:
Enzyme Modulation: Limonene can inhibit or activate enzymes involved in metabolic pathways.
Cell Signaling: It can modulate signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity: Limonene scavenges free radicals, reducing oxidative damage in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pinene: Another monoterpene with a similar structure but different odor and properties.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Myrcene: A monoterpene with a different structure but similar applications in fragrance and flavor.
Uniqueness
Limonene is unique due to its pleasant lemon-like odor and its widespread occurrence in citrus oils. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
1611-25-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
3-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChI-Schlüssel |
JQFOHGSWUIXZTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1CCC=CC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


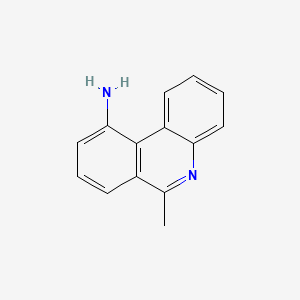
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
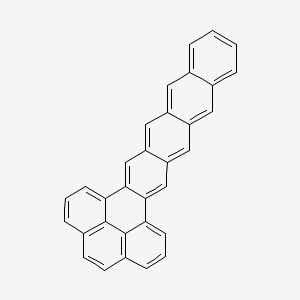
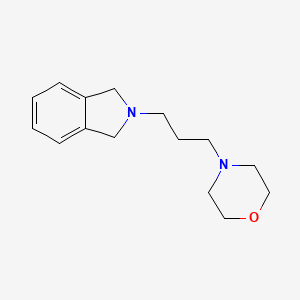
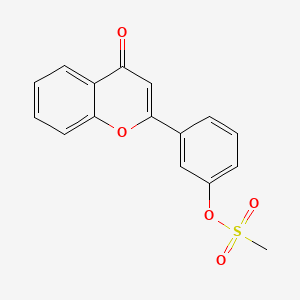
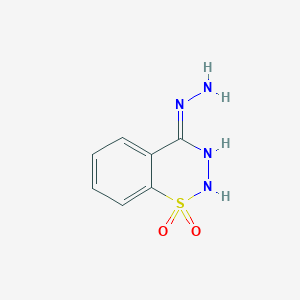
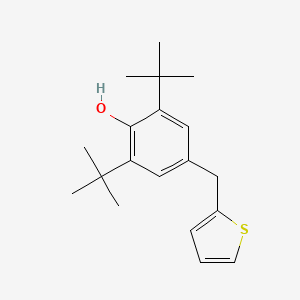
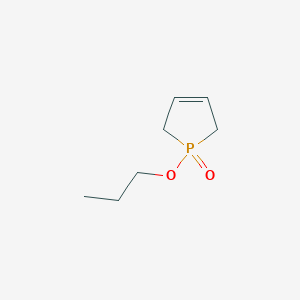
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
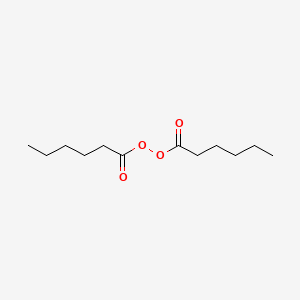
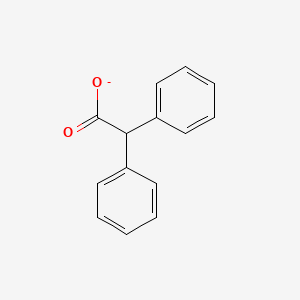
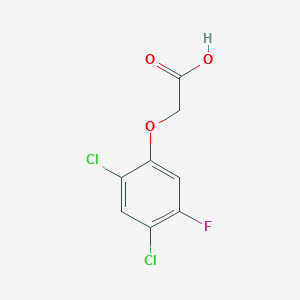
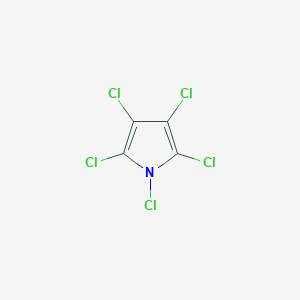
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
